molecular formula C7H13N3O B1449577 2-(4-Ethoxypyrazol-1-yl)-ethylamine CAS No. 1849280-88-1

2-(4-Ethoxypyrazol-1-yl)-ethylamine

Cat. No. B1449577
CAS RN: 1849280-88-1
M. Wt: 155.2 g/mol
InChI Key: KDBVICDYSFVLAR-UHFFFAOYSA-N
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Description

“2-(4-Ethoxypyrazol-1-yl)-ethylamine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of the ethoxy group and the ethylamine group suggests that this compound might have interesting reactivity and binding properties .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(4-Ethoxypyrazol-1-yl)-ethylamine” are not available, pyrazole compounds are known to undergo a variety of chemical reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxypyrazol-1-yl)-ethylamine” would depend on its specific structure. Pyrazoles generally have good stability and can act as weak bases .

Scientific Research Applications

Synthesis and Antimicrobial Studies

A series of novel compounds, including 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, were synthesized and characterized. These compounds demonstrated potent to weak antimicrobial activity, with specific compounds showing significant inhibition against bacteria and fungi. This study indicates the potential of these derivatives in developing novel antimicrobial agents (S. Gaonkar, K. Rai, B. Prabhuswamy, 2006).

Platinum(II) Compounds with Nitrogen-donor Ligands

New platinum(II) compounds were synthesized using bidentate and tridentate nitrogen-donor ligands, including derivatives of 2-(4-ethoxypyrazol-1-yl)-ethylamine. These compounds were characterized by various spectroscopic methods and demonstrated potential applications in catalysis and material science, highlighting the versatility of these ligands in coordinating with metal centers (M. Castellano, J. Pons, J. García-Antón, X. Solans, M. Font‐Bardia, J. Ros, 2008).

Reductive Dechlorination of Atrazine

A study on the reductive dechlorination of atrazine, a widely used herbicide, was conducted using metalloporphyrins as catalysts. This research demonstrates the transformation of atrazine to a less harmful product, showcasing an environmental application of chemical reactions facilitated by compounds related to 2-(4-ethoxypyrazol-1-yl)-ethylamine (Elza Nelkenbaum, I. Dror, B. Berkowitz, 2009).

Corrosion Inhibition Studies

Investigations on novel imidazoline derivatives, including halogen-substituted compounds similar to 2-(4-ethoxypyrazol-1-yl)-ethylamine, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings could lead to the development of new corrosion-resistant materials and coatings, enhancing the durability and lifespan of metal structures in corrosive environments (Ke-gui Zhang, Bing Xu, Wenzhong Yang, Xiaoshuang Yin, Y. Liu, Yizhong Chen, 2015).

Inhibition of Alkaline Phospholipase A2 Activity

2-(Germatran-1-yloxy)ethylamine, a compound with structural similarity to 2-(4-ethoxypyrazol-1-yl)-ethylamine, was studied for its ability to inhibit the activity of alkaline phospholipase A2. This research opens new avenues for the development of pharmacological agents aimed at correcting lipid metabolism disorders, suggesting potential therapeutic applications of these compounds (I. Zhigacheva, V. P. Baryshok, M. Rasulov, P. Storozhenko, 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “2-(4-Ethoxypyrazol-1-yl)-ethylamine” is used. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with “2-(4-Ethoxypyrazol-1-yl)-ethylamine” would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “2-(4-Ethoxypyrazol-1-yl)-ethylamine” could include exploring its potential biological activities and developing new synthetic methods to produce it or its derivatives .

properties

IUPAC Name

2-(4-ethoxypyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-2-11-7-5-9-10(6-7)4-3-8/h5-6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBVICDYSFVLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxypyrazol-1-yl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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